N-(2-nitrophenyl)-1-benzofuran-2-carboxamide
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Overview
Description
N-(2-nitrophenyl)-1-benzofuran-2-carboxamide is an organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a benzofuran ring system attached to a carboxamide group, with a nitrophenyl substituent at the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-nitrophenyl)-1-benzofuran-2-carboxamide can be achieved through several synthetic routes. One common method involves the condensation of 2-nitroaniline with benzofuran-2-carboxylic acid in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction typically proceeds at room temperature and yields the desired product after purification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-nitrophenyl)-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, sodium dithionite.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products Formed
Reduction: Formation of N-(2-aminophenyl)-1-benzofuran-2-carboxamide.
Substitution: Formation of various substituted benzofuran derivatives depending on the nucleophile used.
Oxidation: Formation of benzofuran-2,3-dione and other oxidized products.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(2-nitrophenyl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. Additionally, the benzofuran ring system can interact with enzymes and receptors, modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
N-(2-nitrophenyl)-1-benzofuran-2-carboxamide can be compared with other benzofuran derivatives and nitrophenyl compounds:
Similar Compounds: 2-(2-nitrophenyl)benzofuran, 2-(2-aminophenyl)benzofuran, 2-(2-nitrophenyl)propyloxycarbonyl.
Uniqueness: The presence of both the nitrophenyl and benzofuran moieties in a single molecule provides unique chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(2-nitrophenyl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O4/c18-15(14-9-10-5-1-4-8-13(10)21-14)16-11-6-2-3-7-12(11)17(19)20/h1-9H,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBVITZSQHHOLMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CC=CC=C3[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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